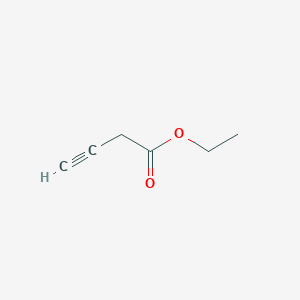

3-Butynoate d'éthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl esters can involve various starting materials and catalysts. For instance, ethyl 2-oxo-4-arylbut-3-enoate is hydrogenated using a ruthenium catalyst to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity . Another synthesis method involves the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by the addition of carbon tetrahalides to produce ethyl 3,3-dimethyl-4-pentenoate and its derivatives . Additionally, ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate is prepared from ethyl 4,4,4-trifluoro-2-butynote and then reacted with terminal alkynes in a palladium-catalyzed Sonogashira reaction .

Molecular Structure Analysis

The molecular structure of ethyl esters can be determined using various spectroscopic methods. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was characterized by IR, Raman, NMR, and X-ray diffraction methods . The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography .

Chemical Reactions Analysis

Ethyl esters can undergo various chemical reactions. The Diels-Alder reaction is one such reaction where ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate acts as a highly reactive 1-aza-1,3-butadiene to form cycloadducts with high regio- and endo-selectivities . Another reaction is the transformation of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates into ethane derivatives via hydrogenation10.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters can be influenced by their molecular structure. For instance, the mesomorphic properties of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates are discussed, with these compounds exhibiting enantiotropic nematic phases and high clearing points10. The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates is influenced by N⋯π and O⋯π interactions, as well as hydrogen bonding .

Applications De Recherche Scientifique

Synthèse de dérivés du cyclopentène

Le 3-butynoate d'éthyle peut être utilisé comme précurseur pour la synthèse du 3-éthyl, 1-méthyl 1- (2-nitrophényl)-cyclopent-3-ène-1,3-dicarboxylate . Ce composé a des applications potentielles dans le développement de nouveaux médicaments et matériaux.

Préparation d'alkenylsilanols

Les alkenylsilanols sont des intermédiaires importants en synthèse organique. Le this compound peut être utilisé dans la préparation de ces composés .

Synthèse de dérivés aziridiniques tricycliques

Les aziridines tricycliques sont une classe d'hétérocycles contenant de l'azote qui ont montré un potentiel en chimie médicinale. Le this compound peut être utilisé dans la synthèse de ces dérivés .

Inhibition de la méthanogenèse

Le this compound agit comme un inhibiteur de la méthanogenèse . Cette propriété pourrait être utile pour contrôler la production de méthane dans divers procédés industriels.

Étude de la dégradation in vitro

Le this compound a été utilisé dans l'étude de son effet sur la dégradation in vitro . Cela pourrait être utile pour comprendre la stabilité de ce composé dans diverses conditions.

Production de biomasse microbienne

Le this compound a été utilisé dans des études relatives à la production de biomasse microbienne . Cela pourrait avoir des implications dans le domaine de la bioénergie.

Safety and Hazards

Ethyl 3-butynoate is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, use only non-sparking tools, use explosion-proof equipment, and take precautionary measures against static discharges .

Mécanisme D'action

Target of Action

Ethyl 3-butynoate is a chemical compound used in organic synthesis reactions . It’s important to note that the targets can vary depending on the context of its use, particularly in complex biological systems.

Mode of Action

In general, esters like Ethyl 3-butynoate can participate in reactions such as esterification and transesterification . These reactions involve the interaction of the ester group with other molecules, leading to the formation of new compounds.

Biochemical Pathways

As an ester, it can be involved in various organic synthesis reactions . The products of these reactions can potentially influence various biochemical pathways, depending on the specific context and conditions.

Result of Action

As an ester, it can undergo reactions to form new compounds, which can have various effects depending on their nature and the context in which they are formed .

Action Environment

The action, efficacy, and stability of Ethyl 3-butynoate can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Therefore, these factors should be carefully controlled when using Ethyl 3-butynoate in experimental or industrial applications.

Analyse Biochimique

Biochemical Properties

Ethyl 3-butynoate plays a significant role in biochemical reactions due to its unique structure, which includes an alkyne group. This compound interacts with various enzymes and proteins, influencing their activity. For instance, ethyl 3-butynoate is known to undergo codimerization with alkenes to form 1,3-dienes, a reaction catalyzed by rhodium (I)/H8-BINAP complex . Additionally, it acts as a methanogenesis inhibitor, affecting microbial biomass production . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

Ethyl 3-butynoate has notable effects on cellular processes. It influences cell function by interacting with cellular enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, ethyl 3-butynoate has been shown to inhibit methanogenesis, which can impact microbial cell metabolism and biomass production . This inhibition can lead to changes in cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of ethyl 3-butynoate involves its interaction with various biomolecules. At the molecular level, ethyl 3-butynoate exerts its effects through binding interactions with enzymes and proteins. For instance, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to changes in gene expression and cellular metabolism, as seen in its role as a methanogenesis inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-butynoate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Ethyl 3-butynoate is relatively stable under standard laboratory conditions, but its degradation products can influence cellular processes. Long-term studies have shown that ethyl 3-butynoate can have sustained effects on microbial biomass production and enzyme activity .

Dosage Effects in Animal Models

The effects of ethyl 3-butynoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism. Toxic or adverse effects may occur at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

Ethyl 3-butynoate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, particularly in pathways related to energy production and biomass synthesis. For example, its role as a methanogenesis inhibitor affects the metabolic pathways of microbial cells, leading to changes in energy production and metabolite levels .

Transport and Distribution

Within cells and tissues, ethyl 3-butynoate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Ethyl 3-butynoate’s transport and distribution are crucial for its biochemical effects, as they determine the compound’s availability to interact with enzymes and proteins .

Subcellular Localization

Ethyl 3-butynoate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, ethyl 3-butynoate may localize to the mitochondria or endoplasmic reticulum, affecting cellular metabolism and enzyme activity .

Propriétés

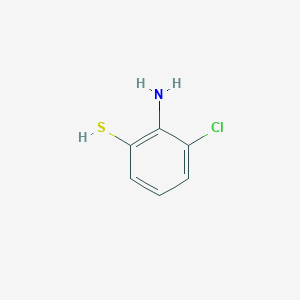

IUPAC Name |

ethyl but-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIKUBSCWKOQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466415 | |

| Record name | ETHYL 3-BUTYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53841-07-9 | |

| Record name | ETHYL 3-BUTYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl but-3-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main chemical reaction studied in the paper involving Ethyl 3-butynoate?

A1: The paper investigates the electrophilic addition reactions of hydrogen halides (HCl, HBr, HI) and their deuterated counterparts (DCl, DBr, DI) to Ethyl 3-butynoate []. This research focuses on understanding the regioselectivity and stereoselectivity of these additions, which are fundamental concepts in organic chemistry.

Q2: Why is understanding the regioselectivity and stereoselectivity of these reactions important?

A2: Regioselectivity refers to the preference of a chemical reaction to occur at a specific site when multiple possibilities exist within a molecule. Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. Understanding these selectivities in the context of Ethyl 3-butynoate helps predict the major products formed upon reaction with hydrogen halides. This knowledge is crucial for synthetic chemists designing reaction pathways and predicting product outcomes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)